![molecular formula C23H22N6O B3009650 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 1207040-37-6](/img/structure/B3009650.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have synthesized and evaluated a series of conjugates containing this compound. These conjugates demonstrated antiproliferative activity against selected human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cells .
- The same conjugates were found to inhibit tubulin polymerization, a critical process for cell division and growth. By disrupting microtubule assembly, these compounds interfere with cancer cell proliferation .
- Compounds 5g and 6f were confirmed to induce apoptosis in cancer cells. Various assays, including Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays, supported their apoptosis-inducing ability .
- Novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents .
Antiproliferative Activity Against Cancer Cells
Tubulin Polymerization Inhibition
Apoptosis-Inducing Properties
Antitumor Agents with Quinoline Derivatives
Functional Molecules and Everyday Applications
Mechanism of Action
Target of Action
Similar compounds with an imidazole core have been reported to have a wide range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Compounds with similar structures have been found to inhibit microtubule assembly formation . This suggests that the compound might interact with its targets by binding to them and inhibiting their normal function.
Biochemical Pathways
Similar compounds have been found to induce apoptosis . This suggests that the compound might affect pathways related to cell survival and death.
Pharmacokinetics
Similar compounds have shown considerable cytotoxicity with ic50 values ranging from 054 to 3186 μM , indicating that they can be absorbed and distributed in the body to exert their effects.
Result of Action
Similar compounds have been found to induce apoptosis , suggesting that this compound might also have a similar effect.
Action Environment
The effectiveness of similar compounds has been tested in various human cancer cell lines such as prostate (du-145), lung (a549), and cervical (hela) , suggesting that the compound’s action might be influenced by the specific cellular environment.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(15-29-16-24-20-5-1-2-6-21(20)29)25-18-9-7-17(8-10-18)19-11-12-22(27-26-19)28-13-3-4-14-28/h1-2,5-12,16H,3-4,13-15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKCHBYHBRVXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide |
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